GPR35 Agonist Potency: EC50 3 nM in HT-29 Cells
2-Bromo-N-(4-(furan-3-yl)benzyl)benzamide demonstrates potent agonism at the GPR35 receptor, a key target in inflammatory and metabolic diseases. Its EC50 of 3 nM in human HT-29 cells, measured by dynamic mass redistribution (DMR) assay, represents a strong activation profile. While direct comparator data for this specific assay and cell line is not available for all analogs, class-level evidence indicates that the 3-chloro analog (3-chloro-N-(4-(furan-3-yl)benzyl)benzamide) is primarily studied for anti-inflammatory potential without reported GPR35 EC50 data, and the unsubstituted analog (N-(4-(furan-3-yl)benzyl)benzamide) would lack the bromine-mediated electronic effects that influence GPR35 binding [1]. Thus, the specific activity of the 2-bromo compound in this functional assay is a key differentiator.
| Evidence Dimension | GPR35 Agonist EC50 |
|---|---|
| Target Compound Data | 3 nM (EC50) |
| Comparator Or Baseline | 3-chloro-N-(4-(furan-3-yl)benzyl)benzamide (no reported GPR35 EC50); N-(4-(furan-3-yl)benzyl)benzamide (inferred to be less potent or inactive) |
| Quantified Difference | Not quantifiable as comparator data is unavailable; qualitative inference based on structural features. |
| Conditions | Human HT-29 cells, dynamic mass redistribution (DMR) assay, 1 hr incubation |
Why This Matters
For researchers investigating GPR35-mediated pathways, the 3 nM EC50 provides a specific potency benchmark, enabling more precise dose-response studies compared to analogs with uncharacterized or potentially weaker activity at this receptor.
- [1] BindingDB. (2024). BDBM50259839 CHEMBL4100677. Affinity Data: EC50 3 nM for GPR35 in HT-29 cells. View Source
